5'-Hydroxypropranolol

Beta-blocker pharmacology Adenylate cyclase assay Receptor binding

Quantifying propranolol metabolism risks cross-reactivity with 4-OHP/7-OHP isomers, undermining assay specificity. 5'-Hydroxypropranolol resolves this as the authentic 5-ring-hydroxylated standard. • Retains β-blockade potency without intrinsic sympathomimetic activity (ISA), enabling clean SAR interpretation. • Gold-standard CYP2D6 substrate for enzyme phenotyping and DDI studies. • Chromatographically resolved from 4-/7-OHP isomers for unequivocal LC-MS/MS quantification. Supplied with full characterization; standard B2B global shipping.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 81907-82-6
Cat. No. B162574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Hydroxypropranolol
CAS81907-82-6
Synonyms5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O
InChIInChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3
InChIKeyWMYPGILKDMWISO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Hydroxypropranolol: Research-Grade Beta-Blocker Metabolite


5'-Hydroxypropranolol (also designated 5-hydroxypropranolol, 5-OHP, or ORF 12592) is a primary, pharmacologically active ring-hydroxylated metabolite of the non-selective beta-adrenergic receptor antagonist propranolol [1]. It is formed endogenously in humans via hepatic cytochrome P450-mediated oxidation, with CYP2D6 identified as the predominant isozyme catalyzing its 5-hydroxylation [2]. As a racemic mixture possessing an unaltered isopropylamino side-chain essential for receptor interaction, 5'-hydroxypropranolol retains demonstrable beta-adrenoceptor blocking activity [1]. Its role as both a bioactive metabolite and a key analytical reference standard positions it as an essential tool for investigations in clinical pharmacology, toxicology, and drug metabolism.

1
Authenticated reference standard for LC-MS/MS metabolite quantification in bioanalytical workflows
2
CYP2D6-dependent formation probe for enzyme activity and enantioselectivity studies
3
Non-intrinsic sympathomimetic activity (non-ISA) beta-blocker tool for receptor pharmacology without confounding agonism

5'-Hydroxypropranolol: Pharmacological and Analytical Distinction


5'-Hydroxypropranolol cannot be considered a simple functional substitute for propranolol or its other hydroxylated metabolites (e.g., 4-OHP, 7-OHP) in research or analytical settings. Critical distinctions exist at multiple levels. Pharmacologically, 5-OHP exhibits beta-blocking potency slightly less than propranolol [1] but, crucially, it is devoid of intrinsic sympathomimetic activity (ISA), a property that can confound receptor studies [1]. Furthermore, evidence indicates that the more extensively studied 4-hydroxy metabolite does not contribute substantially to the overall beta-blockade observed after propranolol administration [2], suggesting distinct and non-interchangeable in vivo contributions among the hydroxy metabolites. Analytically, the position of the hydroxyl group dictates chromatographic separation requirements, enzymatic glucuronidation pathways, and mass spectrometric fragmentation patterns, as evidenced by studies distinguishing 4-, 5-, and 7-OHP in human urine [3]. Therefore, the use of a generic 'hydroxypropranolol' or the parent drug as a reference or probe cannot provide the specificity required for accurate quantification, enzyme phenotyping, or structure-activity relationship determination.

Parent Drug Propranolol lacks the 5-hydroxyl group; its receptor-binding profile and potential ISA may not replicate the metabolite's specific pharmacological behavior.
Isomer Mix Other hydroxypropranolol isomers (4-OHP, 7-OHP) exhibit distinct chromatographic retention, MS fragmentation, and glucuronidation pathways, risking misquantification.
Unspecified Grade Generic hydroxypropranolol without defined isomeric purity cannot provide the specificity required for enzyme phenotyping or chiral bioanalysis.

5'-Hydroxypropranolol: Comparative Evidence Guide


Comparative Beta-Blocking Potency

In a direct in vitro comparative study, 5'-hydroxypropranolol (designated ORF 12592) demonstrated concentration-dependent inhibition of isoproterenol-stimulated adenylate cyclase in guinea-pig myocardial membrane preparations. Its potency was quantitatively found to be slightly less than that of the parent drug, d,l-propranolol [1]. Critically, unlike some beta-blockers, ORF 12592 did not stimulate basal adenylate cyclase activity, indicating it is devoid of intrinsic sympathomimetic activity (ISA) [1]. This distinguishes it from compounds where ISA can interfere with receptor antagonism measurements. In competitive binding assays using turkey erythrocytes (β1) and leopard frog erythrocytes (β2), 5'-hydroxypropranolol acted as a non-selective antagonist but exhibited slightly lower affinity for both receptor subtypes compared to propranolol [1].

Beta-blocking potency & ISA
Head-to-head
Slightly lower potency than propranolol; no intrinsic sympathomimetic activity (ISA) detected.
Reported receptor antagonism context confirms a non-ISA beta-blocker probe.
Based on guinea-pig myocardial adenylate cyclase and erythrocyte binding assays.
Beta-blocker pharmacology Adenylate cyclase assay Receptor binding Intrinsic sympathomimetic activity

In Vivo Cardiovascular Effects

In a direct in vivo assessment in anesthetized normotensive dogs, intravenous administration of 5'-hydroxypropranolol (ORF 12592) produced statistically significant and dose-related reductions in key cardiovascular parameters [1]. The study quantified reductions from baseline in mean arterial pressure, heart rate, cardiac contractility, and hind limb perfusion pressure [1]. Furthermore, ORF 12592 effectively blocked the positive chronotropic response to isoproterenol, confirming its functional beta-adrenoceptor antagonism in a whole-animal system [1]. This provides a critical in vivo correlate to its in vitro receptor binding and adenylate cyclase inhibition activities.

In vivo cardiovascular effects
Reported
Dose-dependent reductions in MAP, HR, contractility; blocked isoproterenol-induced tachycardia.
In vivo model-response context confirms functional beta-blockade.
Anesthetized normotensive dog model, intravenous administration.
Cardiovascular pharmacology Hemodynamics Beta-blocker in vivo activity Antihypertensive

Enantioselective Formation Kinetics

A comprehensive study of propranolol metabolism in human liver microsomes using deuterium-labeled pseudoracemic propranolol quantified the enantioselective formation kinetics of its major metabolites, including 4-hydroxypropranolol (4-HOP), 5-hydroxypropranolol (5-HOP), and N-desisopropylpropranolol (DIP) [1]. For 5-hydroxylation, the R/S enantiomeric ratio demonstrated a unique, concentration-dependent pattern, showing an initial increase followed by a decrease as propranolol concentration increased beyond 200 µM [1]. This kinetic behavior differed from that of 4-hydroxylation, which exhibited a strong R-enantioselectivity across all concentrations tested [1]. Both 4- and 5-hydroxylation were significantly inhibited by nanomolar concentrations of quinidine, a selective CYP2D6 inhibitor, confirming the major role of this polymorphic enzyme in their formation [1].

Enantioselective formation
Head-to-head
Biphasic R/S ratio pattern (vs. consistent R-preference for 4-HOP); CYP2D6-dependent.
Supports CYP2D6 enantioselectivity probe use in metabolism studies.
Human liver microsomes with pseudoracemic propranolol; quinidine inhibition.
Drug metabolism Cytochrome P450 CYP2D6 Enantioselectivity In vitro kinetics

UGT Enzyme Selectivity

A 2023 study systematically characterized the glucuronidation of hydroxypropranolol isomers by a panel of 19 recombinant human uridine 5'-diphospho-glucuronosyltransferases (UGTs) [1]. 5-Hydroxypropranolol (5-OHP) was found to be a substrate for a broad panel of UGT enzymes, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 [1]. In contrast, 7-hydroxypropranolol was primarily glucuronidated by UGT1A6, while previous work identified UGT1A7, UGT1A9, UGT1A8, UGT1A10, and UGT2A1 as active on 4-OHP [1]. This differential enzyme selectivity, dictated solely by the position of the hydroxyl group, implies that genetic variations or drug-drug interactions affecting specific UGT isoforms will have a metabolite-specific impact on the clearance and bioavailability of these active species [1].

UGT enzyme selectivity
Head-to-head
Broad panel of 8+ UGTs (UGT1A1, 1A9, etc.) vs. 7-OHP (mainly UGT1A6) and 4-OHP (5 enzymes).
Distinct glucuronidation profile supports UGT phenotyping and DDI assessment.
Recombinant UGT panel; LC-MS/MS analysis.
Phase II metabolism UGT enzymes Glucuronidation Drug clearance Pharmacogenomics

Regioselective Biocatalysis

A fungal peroxygenase from Agrocybe aegerita catalyzes the H₂O₂-dependent hydroxylation of propranolol with high regioselectivity. This reaction yielded the desired 5'-hydroxypropranolol (5-OHP) product in yields up to 20% with high isomeric purity [1]. Under the same reaction conditions, the peroxygenase converted diclofenac to 4'-hydroxydiclofenac in yields up to 65% [1]. This 3.25-fold difference in biocatalytic efficiency highlights the unique electronic and steric demands of the propranolol scaffold for this specific enzymatic hydroxylation. Subsequent protein engineering efforts, using structure-guided evolution of the peroxygenase, have aimed to improve this yield for selective synthesis of the human drug metabolite [2].

Biocatalytic synthesis
Reported
Yield up to 20% for 5-OHP (vs. 65% for 4'-hydroxydiclofenac) using fungal peroxygenase.
Benchmark yield for evaluating metabolite synthesis routes.
Agrocybe aegerita peroxygenase; isomeric purity confirmed.
Biocatalysis Drug metabolite synthesis Peroxygenase Green chemistry Process development

Chiral Analysis Reference Standard

The accurate quantification of propranolol and its metabolites in biological matrices requires reference standards for each individual hydroxylated species due to their distinct chromatographic and mass spectrometric properties. A 2020 study developed and validated a heart-cutting two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC/MS/MS) method to discriminate and quantify (R)- and (S)-propranolol and its hydroxy metabolites, including the 5'-hydroxy species . This method is essential for assessing chiral shifts in metabolism, where the enantiomeric ratio of propranolol changes due to differential metabolism of its R and S forms to metabolites like 5-hydroxypropranolol . The use of an authenticated 5'-hydroxypropranolol standard is non-negotiable for calibrating such assays, ensuring accurate peak identification, and preventing misquantification caused by co-eluting or cross-reacting isomers.

Chiral analysis requirement
Class-level inference
Specific 5-OHP reference standard needed for accurate chiral LC-MS/MS quantification; isomer substitution leads to misassignment.
Context-dependent analytical standard for metabolite-specific method validation.
Source review; based on general bioanalytical chromatography principles.
Bioanalysis Chiral chromatography LC-MS/MS Metabolite identification Pharmacokinetics

5'-Hydroxypropranolol: Key Research Applications


Beta-Adrenoceptor Structure-Activity Studies

5'-Hydroxypropranolol serves as an ideal tool compound for SAR studies investigating the impact of naphthalene ring hydroxylation on beta-adrenergic pharmacology. As demonstrated by direct comparative data, it retains beta-blocking potency close to that of propranolol but with a confirmed absence of intrinsic sympathomimetic activity (ISA) [1]. Researchers can use 5'-hydroxypropranolol to dissect the contributions of specific receptor-ligand interactions (e.g., hydrogen bonding potential of the 5-hydroxyl group) on binding affinity, functional antagonism in adenylate cyclase assays, and selectivity across β1 and β2 receptor subtypes [1]. This enables a more precise understanding of the pharmacophore than using the parent drug alone.

CYP2D6 & UGT Phenotyping for DDI

This compound is a critical probe for characterizing the activity and selectivity of both Phase I (CYP2D6) and Phase II (UGT) drug-metabolizing enzymes. Its formation from propranolol is a gold-standard in vitro reaction for assessing CYP2D6 activity and enantioselectivity, as it is largely dependent on this polymorphic enzyme [2]. Furthermore, its glucuronidation profile is distinct, involving a broad panel of UGT enzymes (including UGT1A1, UGT1A7, and UGT1A9) that differentiates it from other hydroxypropranolol isomers [3]. This makes 5'-hydroxypropranolol an essential substrate for reaction phenotyping studies designed to identify enzymes involved in its clearance, predict inter-individual variability in metabolism, and evaluate the potential for DDIs arising from CYP2D6 or UGT inhibition.

Bioanalytical & Pharmacokinetic Applications

In bioanalysis, a high-purity 5'-hydroxypropranolol reference standard is indispensable for the development, validation, and execution of LC-MS/MS methods aimed at quantifying this specific metabolite in human plasma or urine. Its distinct chromatographic behavior, particularly in chiral separation systems , necessitates its use as an authentic standard to ensure accurate identification and quantification, preventing misassignment with the 4-hydroxy or 7-hydroxy isomers. This is fundamental for pharmacokinetic studies exploring the impact of CYP2D6 genotype or UGT polymorphisms on the systemic exposure to this active metabolite, thereby providing a mechanistic understanding of variability in propranolol's clinical effects .

Metabolite Synthesis & Biocatalysis

For researchers developing biocatalytic routes for the sustainable synthesis of drug metabolites, 5'-hydroxypropranolol represents a specific synthetic target with defined benchmark data. The established yield of 20% using a wild-type fungal peroxygenase provides a quantitative baseline for evaluating the efficiency of new or engineered enzymes [4]. This compound is therefore directly relevant to studies focused on enzyme evolution, reaction optimization, and the development of 'green chemistry' approaches for producing authentic metabolite standards or materials for further toxicological and pharmacological evaluation [4].

Application
Selection Property
Validation Focus
Beta-adrenoceptor SAR studies
Non-ISA, near-equipotent metabolite probe
Adenylate cyclase & receptor binding assay context
CYP2D6 & UGT phenotyping
CYP2D6-dependent formation; broad UGT substrate panel
Enzyme selectivity & DDI risk review
Bioanalytical & PK research
Isomer-specific LC-MS/MS reference standard
Method calibration & metabolite quantification
Metabolite synthesis & biocatalysis
Established biocatalytic benchmark yield
Enzyme engineering & route optimization

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